Ethyl 3-(oxiran-2-yl)propanoate
Overview
Description
Ethyl 3-(oxiran-2-yl)propanoate is a chiral epoxide and an ester, known for its valuable role as an intermediate in organic synthesis. This compound is characterized by the presence of an oxirane ring (epoxide) and an ester functional group, making it a versatile building block in various chemical reactions .
Mechanism of Action
Target of Action
Ethyl 3-(oxiran-2-yl)propanoate, also known as Oxiranepropanoic acid, ethyl ester, is a chiral epoxide . Chiral epoxides are valuable precursors in many chemical syntheses . The primary targets of this compound are the enzymes and reactants involved in these syntheses.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can undergo reactions such as deamination, reduction, tosylation, and epoxide formation . These reactions result in changes to the compound’s structure, enabling it to participate in further chemical processes.
Biochemical Pathways
The compound is involved in several biochemical pathways. It was traditionally synthesized from glutamic acid in four steps: deamination, reduction, tosylation, and epoxide formation . A safer and more sustainable chemo-enzymatic synthetic pathway has been proposed, involving lipase-mediated baeyer-villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .
Result of Action
The result of the compound’s action is the production of valuable precursors for various chemical syntheses. For example, it has been employed for the synthesis of many compounds such as elicitor, Streptrubin B, chiral β-3-substituted homopropargyl, thiobutyrolactone, γ-hydroxyesters, diol-γ or δ-lactones, keto-esters, and (+/−)-4-alkanolides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the chemical synthesis process. For instance, the proposed chemo-enzymatic synthetic pathway involves specific conditions such as lipase-mediated Baeyer-Villiger oxidation and palladium-catalyzed hydrogenation .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(oxiran-2-yl)propanoate plays a significant role in biochemical reactions, particularly in the synthesis of chiral molecules. This compound interacts with various enzymes, such as lipases, which catalyze the Baeyer-Villiger oxidation reaction. This reaction is crucial for converting ketones into esters or lactones, making this compound a valuable intermediate in the production of enantiopure compounds . Additionally, it interacts with palladium catalysts during hydrogenation reactions, further enhancing its utility in biochemical processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s epoxide group can react with nucleophiles within cells, leading to modifications in proteins and DNA. These interactions can alter cell signaling pathways and gene expression, potentially affecting cellular metabolism and function . For instance, the compound’s interaction with specific proteins can lead to changes in their activity, impacting various cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by amino acids in proteins, leading to enzyme inhibition or activation . This reactivity allows the compound to modify the function of enzymes and other proteins, thereby influencing biochemical pathways. Additionally, this compound can affect gene expression by interacting with DNA and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and protein activity . These temporal effects are important for understanding the compound’s behavior in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the synthesis of specific biomolecules . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical and pharmacological applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the synthesis of chiral molecules. The compound interacts with enzymes such as lipases and palladium catalysts, which facilitate its conversion into various metabolites . These metabolic pathways are essential for the production of enantiopure compounds, which are important in pharmaceutical and agrochemical industries . Additionally, this compound can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within cells is crucial for its activity and function, as it needs to reach its target biomolecules to be effective .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . For example, this compound may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modify proteins and enzymes . This subcellular localization is essential for the compound’s biochemical activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(oxiran-2-yl)propanoate can be synthesized through multiple routes. One notable method involves starting from levoglucosenone, a biobased chiral compound obtained through the flash pyrolysis of acidified cellulose. The synthetic pathway includes lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide . This route is considered safer and more sustainable compared to traditional methods that use harmful reagents like sodium nitrite and borane .
Industrial Production Methods
Industrial production of this compound often involves the same synthetic routes but on a larger scale, ensuring higher yields and purity. The use of biocatalysts and green chemistry principles is increasingly favored to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(oxiran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution to form β-hydroxy esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like CAL-B (lipase Candida antarctica type B).
Reduction: Palladium-catalyzed hydrogenation.
Substitution: Tertiary amines as catalysts for ring-opening reactions
Major Products Formed
Diols: From oxidation of the epoxide ring.
Alcohols: From reduction of the ester group.
β-Hydroxy Esters: From nucleophilic substitution of the oxirane ring
Scientific Research Applications
Ethyl 3-(oxiran-2-yl)propanoate is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Ethyl 3-(oxiran-2-yl)propanoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(oxiran-2-yl)propanoate: Similar structure but with a different positioning of the oxirane ring.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of products through various chemical reactions, making it a highly versatile compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 3-(oxiran-2-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZSRRBSNGQXRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457511 | |
Record name | Oxiranepropanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73697-60-6 | |
Record name | Oxiranepropanoic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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